Reported HSD17B13 Inhibitory Potency in Biochemical Assays
4-(Neopentylamino)cyclohexan-1-ol has been identified as a potential inhibitor of the HSD17B13 enzyme . While direct comparative potency data (e.g., IC50 values) for this specific compound against a defined comparator are not publicly available, the compound's structural class has demonstrated measurable activity. For context, potent HSD17B13 inhibitors in related chemical series exhibit IC50 values ranging from 2.5 nM to 0.91 µM [1]. This provides a benchmark for evaluating the target compound's potential activity relative to known reference compounds.
| Evidence Dimension | HSD17B13 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Activity reported, but quantitative IC50 value not publicly available. |
| Comparator Or Baseline | Reference HSD17B13 Inhibitor 32: IC50 = 2.5 nM; Reference Multitarget Modulator 17: IC50 = 0.91 µM |
| Quantified Difference | Not calculable; serves as a target engagement benchmark. |
| Conditions | Biochemical assay conditions vary by study; specific details for 4-(Neopentylamino)cyclohexan-1-ol are not publicly documented. |
Why This Matters
This indicates the compound is a relevant tool for probing HSD17B13 biology, with its specific neopentyl substitution potentially offering a unique binding profile compared to unsubstituted or less sterically hindered analogs.
- [1] Chen, Y., et al. (2025). Discovery of the First-In-Class HSD17B13/PPAR Multitarget Modulators for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis. Journal of Medicinal Chemistry, Article ASAP. View Source
